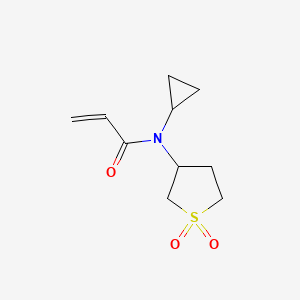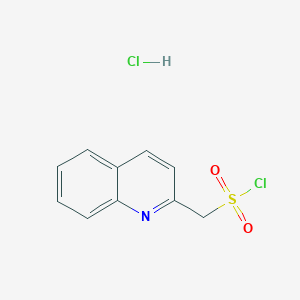
Quinolin-2-ylmethanesulfonyl chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-2-ylmethanesulfonyl chloride;hydrochloride is a chemical compound with the CAS Number: 2402829-92-7 . It is used in scientific research and exhibits high perplexity and burstiness, enabling diverse applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.16 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been utilized in organic synthesis, particularly in copper(II)-catalyzed remote sulfonylation reactions. Such derivatives are used as sulfide sources in the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method is advantageous due to its environmental friendliness and the generation of less unpleasant byproducts (Xia et al., 2016).
Anticancer Research
Compounds containing quinolin-2-ylmethanesulfonyl chloride hydrochloride have shown potential in anticancer research. Specifically, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds activated p38/ERK phosphorylation, significantly reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Corrosion Inhibition
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have also been explored as corrosion inhibitors for metals. For example, quinolin-5-ylmethylene derivatives showed excellent inhibition properties for mild steel in acid mediums. The protective effect is attributed to the adsorption of these molecules on the metal surface, acting as anodic inhibitors (Saliyan & Adhikari, 2008).
Antiprotozoal Activity
Research into the antiprotozoal activity of sulfonamides and their metal complexes, including those derived from quinolin-2-ylmethanesulfonyl chloride hydrochloride, has shown promising results. These compounds exhibited significant in vitro activity against various protozoan parasites, with the complexation of sulfonamides generally enhancing antiprotozoal efficacy (Silva et al., 2010).
Antimicrobial Studies
Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been synthesized for antimicrobial applications. Novel quinoxaline sulfonamides, prepared via green synthesis methods, demonstrated significant antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. This highlights their potential as new antimicrobial agents (Alavi et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.
Propiedades
IUPAC Name |
quinolin-2-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUBRUPUJBIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)
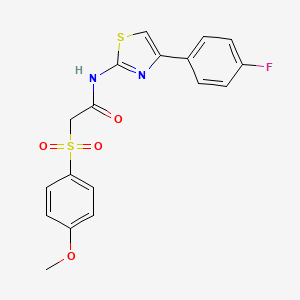
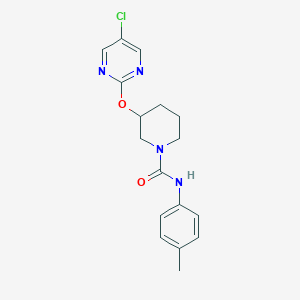

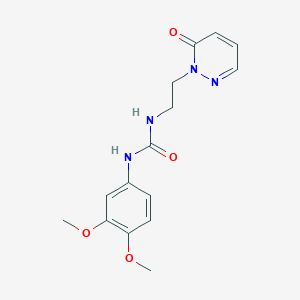
![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
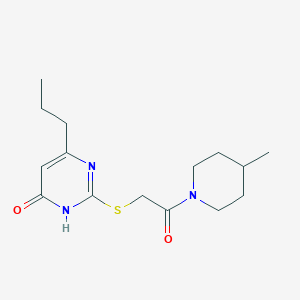
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
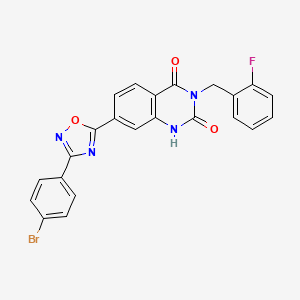
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
